molecular formula C21H22ClN3OS B14241869 N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide CAS No. 365430-67-7

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide

Cat. No.: B14241869
CAS No.: 365430-67-7
M. Wt: 399.9 g/mol
InChI Key: DDCAUQAZYUEBGA-UHFFFAOYSA-N
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Description

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide typically involves multi-step organic reactions. One common method includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution at the pyridine ring can introduce various functional groups.

Scientific Research Applications

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl group may enhance binding affinity to certain targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds.

Properties

CAS No.

365430-67-7

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]pentanamide

InChI

InChI=1S/C21H22ClN3OS/c1-3-5-9-18(26)24-17-13-15(10-11-23-17)21-20(25-19(4-2)27-21)14-7-6-8-16(22)12-14/h6-8,10-13H,3-5,9H2,1-2H3,(H,23,24,26)

InChI Key

DDCAUQAZYUEBGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC(=CC=C3)Cl

Origin of Product

United States

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